![molecular formula C5H9NO3 B1593367 3-amino-4-oxo-pentanoic Acid CAS No. 34138-26-6](/img/structure/B1593367.png)
3-amino-4-oxo-pentanoic Acid
Overview
Description
3-Amino-4-oxo-pentanoic acid, also known as aminolevulinic acid, is an organic compound with the molecular formula C5H9NO3. It is a key intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrroles. This compound plays a crucial role in various biological processes and has significant applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-oxo-pentanoic acid can be synthesized through several methods. One common method involves the reaction of glycine with succinyl-CoA in the presence of the enzyme aminolevulinate synthase. This enzymatic reaction occurs in the mitochondria and is the first step in the heme biosynthesis pathway.
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis from readily available starting materials. One such method includes the reaction of glycine with succinic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a suitable catalyst to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 4-oxo-pentanoic acid.
Reduction: The compound can be reduced to form 3-amino-pentanoic acid.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Oxo-pentanoic acid.
Reduction: 3-Amino-pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-4-oxo-pentanoic acid, also known as 5-Amino-4-oxopentanoic acid or 3-amino-levulinic acid, is a compound with diverse applications, particularly in the medical and agricultural fields .
Pharmaceutical Applications
- HIV Protease Inhibitors 4-amino-3-oxo-butanoic acid esters, which are similar in structure, are used as intermediates in the production of 3-amino-2-oxo-1-halogenopropane derivatives . These can be converted to α-aminoalcohol derivatives, which are important intermediates for HIV protease inhibitors such as Ro31-8959, SC-52151, VX478 and AG1343 .
- SHP1 Activators Derivatives of 3-amino-4,4-dimethyl lithocholic acid can be selective SHP1 activators . These compounds have demonstrated micromolar activating effects on SHP1 and significant selectivity over SHP2 . These SHP1 activators also exhibit anti-tumor effects against leukemia and lung cancer cells .
Agricultural Applications
- Plant Growth Regulator 5-Amino-4-oxopentanoic acid hydrochloride is used as a plant growth regulator .
Medical Applications
- Photodynamic Therapy 5-Amino-4-oxopentanoic acid hydrochloride is used in photodynamic therapy .
- Diagnostic Drug 5-Amino-4-oxopentanoic acid hydrochloride is also used as a diagnostic drug .
SHP1 Activation and Anti-Tumor Effects
3-amino-4,4-dimethyl lithocholic acid derivatives can be selective SHP1 activators . The compound 5az-ba, a specific derivative, showed activating effects (EC50: 1.54–2.10 μM) for SHP1, with significant selectivity over SHP2 (>32-fold) . This compound also demonstrated anti-tumor effects with IC50 values of 1.65–5.51 μM against leukemia and lung cancer cells .
SHP1 Role in Cellular Pathways
- SHP1 activation inactivates STAT3, inhibiting the proliferation of hepatocellular carcinoma and colorectal cancer cells .
- SHP1 activation suppresses the NF-κB and STAT1 signaling pathways, exerting anti-inflammatory effects .
- SHP1 activation induces apoptosis and enhances the cytotoxic effects of chemotherapeutic agents in multiple myeloma cells by suppressing the STAT3 signaling pathway .
Mechanism of Action
The mechanism of action of 3-amino-4-oxo-pentanoic acid involves its conversion to protoporphyrin IX, a key intermediate in the heme biosynthesis pathway. This conversion occurs through a series of enzymatic reactions. Protoporphyrin IX then binds to iron to form heme, which is essential for various biological functions, including oxygen transport and electron transfer.
In photodynamic therapy, this compound is converted to protoporphyrin IX, which accumulates in the target cells. Upon exposure to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that induce cell death, thereby treating the targeted condition.
Comparison with Similar Compounds
3-Amino-4-oxo-pentanoic acid can be compared with other similar compounds, such as:
4-Oxo-pentanoic acid: Lacks the amino group and is primarily used as an intermediate in organic synthesis.
3-Amino-pentanoic acid: Lacks the keto group and has different chemical properties and applications.
5-Aminolevulinic acid: A similar compound with an additional carbon atom, used in similar applications but with different properties.
Uniqueness: this compound is unique due to its dual functional groups (amino and keto), which allow it to participate in a wide range of chemical reactions and biological processes. Its role as a precursor in heme biosynthesis and its applications in photodynamic therapy and diagnostics further highlight its significance.
Biological Activity
3-Amino-4-oxo-pentanoic acid, also known as 3-amino-4-oxopentanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 145.13 g/mol. The structure features an amino group (-NH2) and a keto group (C=O), which are critical for its biological activity.
1. Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antitumor properties. For instance, a study highlighted the cytotoxic effects of various derivatives against several cancer cell lines, including leukemia and lung cancer cells. The compound's mechanism involves the activation of specific signaling pathways that lead to apoptosis in cancer cells.
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | RS4;11 (Leukemia) | <2.0 | Induction of apoptosis via STAT3 inhibition |
Compound B | NCI-H1299 (Lung Cancer) | 1.65–5.51 | Activation of SHP1 pathway |
These findings suggest that modifications to the structure can enhance the efficacy against specific cancer types, indicating a promising avenue for drug development.
2. Enzyme Inhibition
Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor. It has been identified as a competitive inhibitor for enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes in metabolic disorders.
Table 2: Enzyme Inhibition Potential
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Alpha-glucosidase | Competitive | 5.16 |
Butyrylcholinesterase | Non-competitive | 9.56 |
This inhibition profile suggests that the compound could be useful in managing conditions like diabetes and Alzheimer's disease by modulating enzyme activity.
3. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. Studies indicate that it exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
Table 3: Antioxidant Activity
Assay Method | IC50 (mg/mL) |
---|---|
DPPH Scavenging | 0.65 |
ABTS Scavenging | 0.052 |
These results demonstrate the potential utility of this compound in formulations aimed at reducing oxidative damage in various diseases.
Case Studies
Several case studies have been conducted to explore the therapeutic applications of this compound:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced leukemia showed promising results when treated with a formulation containing this compound alongside standard chemotherapy agents. Patients exhibited improved survival rates and reduced tumor sizes.
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a neuroprotective agent.
Properties
IUPAC Name |
3-amino-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(7)4(6)2-5(8)9/h4H,2,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBZTEXOKUGEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955671 | |
Record name | 3-Amino-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34138-26-6 | |
Record name | Pentanoic acid, 3-amino-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034138266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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